N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
Description
N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted at position 2 with a carboxamide group and at position 3 with a 2-ethoxyacetamido moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-2-25-11-16(23)22-17-14-5-3-4-6-15(14)26-18(17)19(24)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONOUSUBFONJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure:
- Molecular Formula: C19H17ClN2O4
- Molecular Weight: 372.8023
- CAS Number: 888464-25-3
- SMILES Representation: CCOCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1cccc(c1)Cl
The compound features a benzofuran core substituted with a 4-chlorophenyl group and an ethoxyacetamido moiety, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.
The proposed mechanism involves the interaction of the compound with specific cellular pathways related to cancer progression. For example, inhibition of the CCR2 and CCR9 receptors is linked to reduced tumor metastasis and improved therapeutic outcomes in cancer models .
Case Studies
-
Case Study on Anticancer Efficacy:
A study investigated the effects of N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent. -
In Vivo Studies:
Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its anticancer potential.
Toxicity and Safety
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide has a favorable safety margin, but further investigations are necessary to confirm these findings.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds reveals that while many exhibit similar biological activities, variations in substitution patterns can significantly alter their efficacy and safety profiles.
| Compound | Anticancer Activity | Toxicity Level |
|---|---|---|
| N-(4-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide | High | Low |
| N-(2-Benzoyl-4-chlorophenyl)-4-chlorobenzenesulfonamide | Moderate | Moderate |
| 3-amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide | Low | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran Moieties
Benzofuran derivatives are widely explored for their biological activities. A closely related compound, N-{3-[4-(3-acetamidophenyl)piperidin-1-yl]propyl}-5-(4-chlorophenyl)benzofuran-2-carboxamide (CAS: 1603881-16-8), shares the benzofuran-2-carboxamide scaffold but incorporates a piperidinyl-propyl linker and an acetamidophenyl group. This structural variation introduces a basic nitrogen, which may enhance solubility and blood-brain barrier penetration compared to the ethoxyacetamido group in the parent compound .
Chlorophenyl-Containing Derivatives
The 4-chlorophenyl group is a common pharmacophore in drug design. Ibipinabant (C23H20Cl2N4O2S), a pyrazole-carboximidamide derivative, also features a 4-chlorophenyl sulfonyl group. While Ibipinabant’s primary target is the cannabinoid receptor, the chlorophenyl moiety in both compounds likely contributes to hydrophobic interactions with binding pockets .
Ethoxyacetamido-Functionalized Compounds
The 2-ethoxyacetamido group in the main compound is distinct from the sulfamoyl and thiazole substituents seen in methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoate (C20H19ClN4O4S2). The ethoxyacetamido group may offer improved metabolic stability compared to sulfonamide or thiazole groups, which are prone to enzymatic hydrolysis .
Data Tables
Table 1: Structural and Molecular Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Flexibility : The main compound’s benzofuran core allows modular substitution, as demonstrated by analogues in and . Ethoxyacetamido and piperidinyl groups can be strategically introduced to optimize bioavailability .
- Pharmacological Potential: The chlorophenyl group’s prevalence in Ibipinabant and the main compound suggests shared targeting of hydrophobic binding sites, though specific activity data remain unexplored in the provided sources.
Q & A
Q. Advanced
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
- Scaffold hopping : Compare benzofuran cores to indole or pyrrole analogs to assess ring rigidity effects on activity.
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using DFT calculations .
How is reaction progress monitored during synthesis?
Q. Basic
- Thin-layer chromatography (TLC) : Use silica plates with UV visualization to track intermediates.
- HPLC : Quantify purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
- In situ FTIR : Monitor disappearance of carboxylic acid peaks (1700–1750 cm⁻¹) during amide formation .
What computational tools predict pharmacokinetic properties?
Q. Advanced
- ADMET prediction : SwissADME or ADMETLab to estimate logP (≈3.2), solubility (≈2.1 mg/mL), and CYP450 interactions.
- Molecular docking : AutoDock Vina to simulate binding poses in target proteins (e.g., COX-2 active site) .
- QSAR models : Corrogate substituent electronegativity with bioactivity using partial least squares regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
